molecular formula C5H10OS B092021 2-巯基-3-戊酮 CAS No. 17042-24-9

2-巯基-3-戊酮

货号 B092021
CAS 编号: 17042-24-9
分子量: 118.2 g/mol
InChI 键: TWOGJUHCCNLYPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Mercapto-3-pentanone (M3P) is a sulfur-containing organic compound that is widely used in scientific research. It is also known as thioacetone and has a pungent odor. M3P is used in various fields of research, including biochemistry, pharmacology, and toxicology.

科学研究应用

食品工业:风味增强

2-巯基-3-戊酮以其在食品工业中的风味增强作用而闻名。 它有助于各种食品,尤其是肉制品的风味特征 。它通过美拉德反应形成的能力使其成为开发鲜味风味的宝贵化合物。

环境科学:香气化合物分析

在环境科学中,2-巯基-3-戊酮因其在微生物作用下产生风味中的作用而被研究。 微生物 β C-S 裂解酶可以使用半胱氨酸 S-缀合物(如 2-巯基-3-戊酮)来生产气味代谢物,影响发酵食品和饮料的香气

分析化学:色谱研究

该化合物用于色谱研究,以了解含硫和含氧化合物的吸附规律。 其独特的化学性质使其成为气相色谱和质谱法的绝佳研究对象,有助于识别挥发性有机化合物

医学:诊断标志物

虽然在医学中的直接应用没有被广泛记录,但相关化合物被用作各种测定中的标志物。 例如,在生物样本中对类似的巯基酮进行定量,以研究代谢途径和疾病标志物

材料科学:专业化学品的合成

2-巯基-3-戊酮是合成专业化学品的先驱。 由于巯基的存在,它具有反应活性,可以创建用于材料科学研究和开发的复杂分子

农业:食品添加剂研究

在农业中,2-巯基-3-戊酮的作用扩展到食品添加剂研究。 它对肉类烹饪后风味特征的影响尤其引起人们的兴趣,因为它会影响农产品的感官品质

安全和危害

When handling 2-Mercapto-3-pentanone, it’s important to avoid ingestion and inhalation, and to keep away from open flames, hot surfaces, and sources of ignition . It’s also recommended to use only non-sparking tools and to ensure adequate ventilation . Contact with skin and eyes should be avoided .

属性

IUPAC Name

2-sulfanylpentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-3-5(6)4(2)7/h4,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOGJUHCCNLYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314479
Record name 2-Mercapto-3-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

157.00 to 159.00 °C. @ 760.00 mm Hg
Record name 2-Mercapto-3-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

17042-24-9
Record name 2-Mercapto-3-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17042-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Mercapto-3-pentanone
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URL https://comptox.epa.gov/dashboard/DTXSID101314479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-3-pentanone
Source European Chemicals Agency (ECHA)
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Record name 2-Mercapto-3-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035171
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Mercapto-3-pentanone in food chemistry?

A1: 2-Mercapto-3-pentanone is a volatile sulfur compound that significantly contributes to the aroma of various cooked foods. It is found in cooked meat [], roasted sesame seeds [], and is generated during the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during cooking [, ]. This compound, along with other thiols, contributes to the desirable roasted, meaty, and savory notes in these foods.

Q2: How does the pH level affect the formation of 2-Mercapto-3-pentanone during cooking?

A2: Research indicates that the pH level significantly influences the formation of 2-Mercapto-3-pentanone and other volatile sulfur compounds during the Maillard reaction []. While the exact pathways can be complex and involve multiple precursors, studies using labeled isotopes have shown that both sugars like xylose and thiamine contribute to its formation [, ]. Interestingly, the relative contribution of different precursors, like xylose, doesn’t seem to change drastically within a pH range of 4.0 to 7.0, even though the overall formation of specific volatiles is heavily pH-dependent [].

Q3: Can you elaborate on the formation pathways of 2-Mercapto-3-pentanone during the Maillard reaction?

A3: Studies using labeled isotopes have provided insights into the formation of 2-Mercapto-3-pentanone []. Research suggests that while ribose can directly contribute to its formation, the intermediate 4-hydroxy-5-methyl-3(2H)-furanone is also a significant precursor []. This implies the existence of multiple pathways leading to the production of 2-Mercapto-3-pentanone. Further investigation revealed a novel pathway where ribose, via its 1,4-dideoxyosone, can lead to the formation of 2-Mercapto-3-pentanone without the involvement of 4-hydroxy-5-methyl-3(2H)-furanone [].

Q4: How do scientists quantify the levels of 2-Mercapto-3-pentanone and other thiols in food?

A4: Researchers utilize sensitive analytical techniques like stable isotope dilution assays coupled with dynamic headspace gas chromatography and mass spectrometry to accurately quantify 2-Mercapto-3-pentanone and other thiols in food matrices [, ]. This method involves spiking the sample with known amounts of stable isotope-labeled standards of the target compounds. After extraction and enrichment steps, the ratio of the labeled standard to the naturally occurring compound is measured, allowing for precise quantification even at trace levels.

Q5: What is the significance of odor activity values (OAV) in understanding the contribution of 2-Mercapto-3-pentanone to food aroma?

A5: Odor activity values (OAV) are calculated by dividing the concentration of a compound by its odor threshold. This value helps determine the contribution of individual aroma compounds to the overall aroma profile of a food []. While 2-Mercapto-3-pentanone is present in roasted sesame seeds, other thiols like 3-methyl-1-butene-1-thiols and 2-methyl-1-butene-1-thiols possess significantly higher OAVs, indicating that they are more potent contributors to the characteristic sulfury aroma of this food [].

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